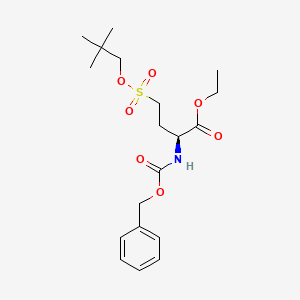
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate is a complex organic compound with significant applications in synthetic chemistry and pharmaceutical research. This compound features a combination of functional groups, including an ester, a sulfonyl group, and a benzyloxycarbonyl-protected amine, which contribute to its reactivity and utility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-amino-4-hydroxybutanoate and benzyl chloroformate.
Protection of the Amine Group: The amino group is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected amine.
Sulfonylation: The hydroxyl group is then converted to a sulfonate ester using neopentyl sulfonyl chloride under basic conditions.
Esterification: Finally, the compound is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester or sulfonyl groups, potentially converting them to alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be introduced under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or thiols.
Substitution: Various substituted sulfonate esters.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and sulfatases. Its protected amine group also makes it useful in peptide synthesis.
Medicine
Pharmaceutical research utilizes this compound in the development of prodrugs. The benzyloxycarbonyl group can be removed under physiological conditions, releasing the active drug.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate involves its interaction with specific molecular targets. The ester and sulfonyl groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. The benzyloxycarbonyl group provides protection during synthesis and can be selectively removed to activate the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (S)-2-amino-4-hydroxybutanoate: Lacks the benzyloxycarbonyl and sulfonyl groups, making it less versatile in synthetic applications.
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate: Similar but lacks the sulfonyl group, reducing its reactivity in certain reactions.
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((methylsulfonyl)butanoate: Contains a methylsulfonyl group instead of a neopentyloxy sulfonyl group, affecting its steric and electronic properties.
Uniqueness
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The neopentyloxy sulfonyl group offers steric hindrance, making it more selective in reactions compared to similar compounds with less bulky groups.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C19H29NO7S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
ethyl (2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H29NO7S/c1-5-25-17(21)16(11-12-28(23,24)27-14-19(2,3)4)20-18(22)26-13-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,20,22)/t16-/m0/s1 |
Clave InChI |
KAMIZRQZMOMKIU-INIZCTEOSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCS(=O)(=O)OCC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(CCS(=O)(=O)OCC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


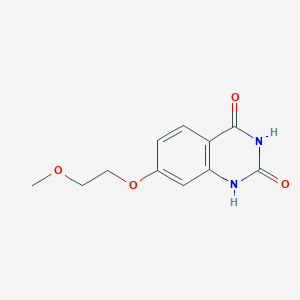
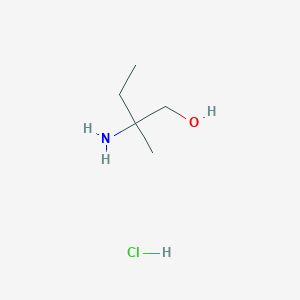
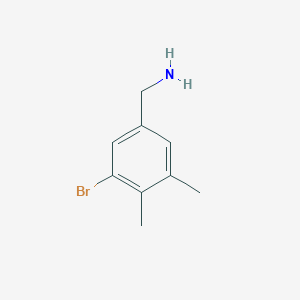
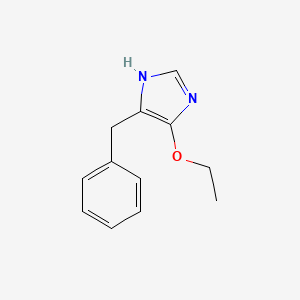

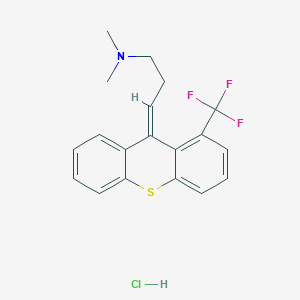
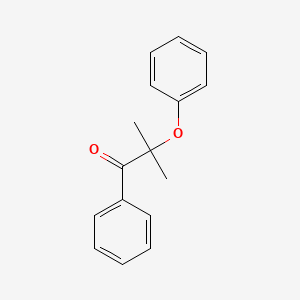


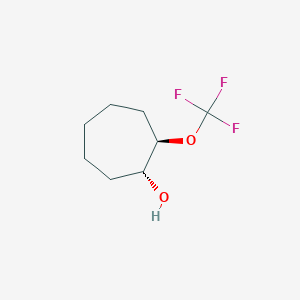
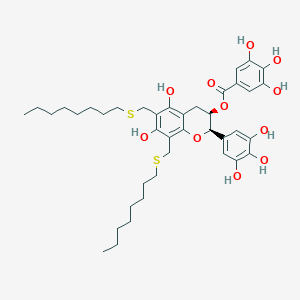
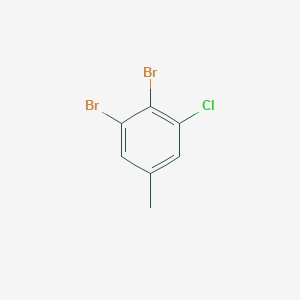
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
